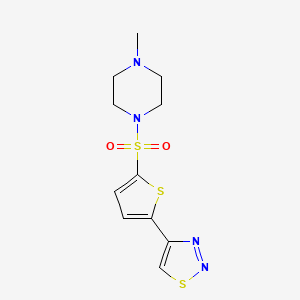

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine is a chemical compound with the molecular formula C11H15N4O2S3 . It has an average mass of 331.457 Da and a monoisotopic mass of 331.035156 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H15N4O2S3 . The exact spatial arrangement of these atoms, which would provide a complete picture of the molecule’s structure, is not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 330.449 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 512.4±60.0 °C at 760 mmHg . The melting point and MSDS are not available . The flash point is 263.7±32.9 °C .Aplicaciones Científicas De Investigación

Antibacterial Activities

1-Methyl-4-((5-(1,2,3-thiadiazol-4-yl)-2-thienyl)sulfonyl)piperazine and its derivatives exhibit significant antibacterial activities. A study by Wu Qi (2014) synthesized and tested various derivatives for their antibacterial effectiveness, revealing that certain compounds, like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, displayed potent antibacterial properties (Wu Qi, 2014).

Anticancer Potential

Compounds with a piperazine substituent have shown promising anticancer activity. Kostyantyn Turov (2020) assessed the efficacy of various 1,3-thiazole derivatives, including those with piperazine substituents, on multiple cancer cell lines. These compounds demonstrated significant inhibitory effects against different cancer types (Kostyantyn Turov, 2020).

Anticonvulsant Activity

Research into 1,3,4-thiadiazole derivatives incorporating piperazine has revealed their potential as anticonvulsants. K. Harish et al. (2014) synthesized a series of derivatives and found some to be effective anticonvulsants, demonstrating no neurotoxicity at the highest dose tested (K. Harish et al., 2014).

Inhibition of Human Carbonic Anhydrase Isozymes

A study by A. Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating piperazine and related moieties as inhibitors of human carbonic anhydrases. These compounds showed substantial inhibitory effects, suggesting their potential in therapeutic applications (A. Alafeefy et al., 2015).

Leishmanicidal Activity

This compound derivatives have also demonstrated potent leishmanicidal activity. A. Foroumadi et al. (2005) synthesized a series of derivatives and found them more effective than traditional treatments, with the piperazine analog being particularly potent (A. Foroumadi et al., 2005).

Propiedades

IUPAC Name |

4-[5-(4-methylpiperazin-1-yl)sulfonylthiophen-2-yl]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S3/c1-14-4-6-15(7-5-14)20(16,17)11-3-2-10(19-11)9-8-18-13-12-9/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOCKLBNRVGFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)

![methyl 4-(4-chlorophenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2650038.png)

![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2650043.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2650046.png)

![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)

![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)

![[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2650058.png)